4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile

Description

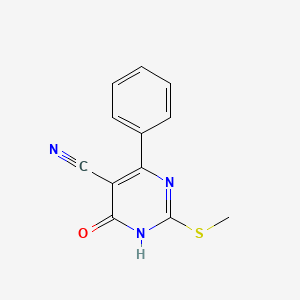

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by:

- A hydroxyl (-OH) group at the 4-position.

- A methylsulfanyl (-SCH₃) group at the 2-position.

- A phenyl ring at the 6-position.

- A nitrile (-CN) group at the 5-position.

This compound is synthesized via cyclocondensation reactions involving S-methylisothiourea derivatives and appropriately substituted intermediates . Its structural versatility allows for modifications that influence physicochemical properties and biological activity, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

2-methylsulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c1-17-12-14-10(8-5-3-2-4-6-8)9(7-13)11(16)15-12/h2-6H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMPGPIZKSTYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327779 | |

| Record name | NSC686027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779116 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97693-21-5 | |

| Record name | NSC686027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and malonic acid derivatives can be used. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrimidine ring.

Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction parameters are common practices to enhance yield and purity in industrial settings.

Chemical Reactions Analysis

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the reaction type and conditions used.

Scientific Research Applications

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with various molecular targets. The hydroxy and methylsulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The phenyl and carbonitrile groups contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Variations at the 2-Position (Sulfanyl Group Modifications)

Key Compounds :

Implications :

- The methylsulfanyl group (-SCH₃) in the parent compound balances stability and moderate lipophilicity.

- Replacing -SCH₃ with -SH (thiol) increases chemical reactivity but requires stabilization to prevent dimerization .

- Bulky or polar substituents (e.g., methoxyethyl) alter solubility and pharmacokinetic profiles .

Variations at the 4-Position (Hydroxyl Group Modifications)

Key Compounds :

Implications :

- The hydroxyl (-OH) group in the parent compound participates in hydrogen bonding, influencing crystal packing and solubility.

- Substitution with chloro (-Cl) enhances electronic withdrawal, making the pyrimidine ring more reactive toward nucleophiles .

- Keto (=O) derivatives exhibit tautomerism, affecting their interaction with biological targets .

Variations at the 5-Position (Nitrile Group Modifications)

Key Compounds :

Implications :

Variations at the 6-Position (Phenyl Ring Modifications)

Key Compounds :

Implications :

- The phenyl group in the parent compound provides a rigid, hydrophobic moiety.

- Heterocyclic or alkyl-substituted aryl groups fine-tune steric and electronic interactions .

Biological Activity

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, a compound with the CAS number 97693-21-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H10N3OS

- Molecular Weight : 250.29 g/mol

- Functional Groups : Pyrimidine ring, hydroxyl group, methylthio group, and phenyl group.

This structure is significant as it contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on thienopyrimidine derivatives have shown significant antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine Derivative A | Antibacterial | 10 | |

| Thienopyrimidine Derivative B | Antimycobacterial | 20 | |

| This compound | Pending Studies | TBD |

Cytotoxicity and Safety Profile

Cytotoxicity studies are crucial for understanding the safety profile of any new compound. While specific data on the cytotoxicity of this compound is limited, related compounds have been evaluated for their toxicity using hemolytic assays. The results indicated that many derivatives were non-toxic at concentrations up to 200 µmol/L .

Table 2: Cytotoxicity Data from Related Studies

| Compound | Hemolytic Concentration (µmol/L) | Toxicity Level | Reference |

|---|---|---|---|

| Thienopyrimidine Derivative C | 200 | Non-toxic | |

| Thienopyrimidine Derivative D | 150 | Non-toxic |

The mechanism by which compounds like this compound exert their biological effects is still under investigation. However, it is hypothesized that the presence of the pyrimidine ring may play a role in inhibiting key enzymes involved in microbial growth and proliferation.

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of a series of pyrimidine derivatives, including those structurally similar to our compound of interest. The study reported that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a focus on their potential as lead compounds for drug development against resistant strains .

Evaluation in Cancer Research

In cancer research contexts, nucleoside analogues derived from pyrimidines have shown promise in inhibiting tumor cell proliferation. Although direct studies involving this compound are scarce, related compounds have exhibited antitumor activity, suggesting potential avenues for further exploration .

Q & A

Q. What protocols ensure stability during storage and handling of this compound?

- Methodological Answer :

- Light sensitivity : Store in amber vials under argon; monitor degradation via HPLC (e.g., new peaks at 254 nm).

- Moisture control : Use desiccants (silica gel) and avoid aqueous workups unless necessary .

- Thermal stability : DSC/TGA analysis reveals decomposition onset at ~200°C, guiding storage below 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.